2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound with the CAS Number: 478078-05-6. It has a molecular weight of 271.34 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13N3OS/c1-10-7-13-15-11 (8-14 (18)17 (13)16-10)9-19-12-5-3-2-4-6-12/h2-7,9,15H,8H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
As mentioned earlier, this compound is solid in its physical form . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Serotonin 5-HT6 Receptor Antagonists
2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol compounds have been studied for their activity as serotonin 5-HT6 receptor antagonists. These compounds have been synthesized and their structure-activity relationships analyzed, showing that specific substitutions on the molecule can significantly influence their receptor antagonistic activity. The most active compounds in this class have shown promising picomolar level potency, indicating their potential therapeutic significance, especially for treatment related to central nervous system (CNS) diseases (Ivachtchenko et al., 2013).
Antifungal and Antimicrobial Properties
Compounds derived from this compound have exhibited antifungal and antimicrobial properties. Studies have shown that specific derivatives of this compound demonstrate significant antifungal abilities against various phytopathogenic fungi. Additionally, some derivatives have also shown promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungi, indicating the potential for these compounds to be used in antimicrobial coatings and varnishes (Zhang et al., 2016), (Aggarwal et al., 2014).
Synthesis and Characterization
Various research studies have focused on the synthesis and characterization of this compound derivatives. These studies explore different synthetic routes and reaction conditions to create novel derivatives, examining their structure through spectral data and X-ray crystallographic analysis. The synthesis of these compounds often involves multi-step procedures, including reactions with amines, benzyl alcohol, and other compounds. These studies are crucial for understanding the chemical nature of these compounds and for exploring their potential applications in pharmaceuticals and other industries (Drev et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-methyl-5-(phenylsulfanylmethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-7-13-15-11(8-14(18)17(13)16-10)9-19-12-5-3-2-4-6-12/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSFRVRPGVQGIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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